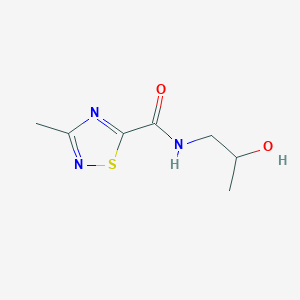

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-4(11)3-8-6(12)7-9-5(2)10-13-7/h4,11H,3H2,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENUJKZIFFOBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, showing efficacy against a range of pathogens. Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit potent antibacterial and antifungal activities. For instance, certain derivatives have demonstrated superior activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide and its derivatives have also been evaluated for anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and lung cancer (HCC827) cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals suggests potential use in developing novel materials with specific electronic or optical properties. This could lead to advancements in sensors or electronic devices .

Biological Research

Biochemical Probes

In biological research, the compound serves as a biochemical probe for studying interactions with biological macromolecules. Its ability to bind selectively to certain proteins allows researchers to explore cellular mechanisms and signaling pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins. These studies help in understanding its potential therapeutic targets and optimizing its structure for enhanced activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical study involving breast cancer models, this compound was administered to evaluate its effect on tumor growth. The results showed a marked reduction in tumor size and viability of cancer cells, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(2-Methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide (BK45517)

This compound (CAS 1448078-13-4) shares the 3-methyl-1,2,4-thiadiazole-5-carboxamide core with the target molecule but differs in its substituent: the carboxamide nitrogen is bonded to a (2-methoxyphenyl)methyl group instead of a hydroxypropyl chain. Key comparisons include:

Structural Implications :

- The hydroxypropyl group in the target compound likely improves aqueous solubility, making it more suitable for formulations requiring polar solvents.

- BK45517’s aromatic substituent may confer π-π stacking interactions with biological targets, whereas the hydroxypropyl group could engage in hydrogen bonding, altering binding specificity .

Thiazole-Based Analogs (Pharmacopeial Forum PF 43(1), 2017)

The Pharmacopeial Forum describes thiazole derivatives such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. While these compounds are structurally distinct (thiazole vs. thiadiazole cores), they share functional similarities:

- Common Features : Carboxamide linkages, hydroxy groups, and methyl substituents.

- Divergences: Thiazole derivatives exhibit larger molecular frameworks (e.g., hexan-2-ylcarbamate chains) and complex stereochemistry, which may enhance target specificity but complicate synthesis.

Data Tables

Table 1: Physicochemical and Commercial Comparison

| Parameter | Target Compound | BK45517 | Thiazole Derivatives (PF 43(1)) |

|---|---|---|---|

| Core Heterocycle | 1,2,4-Thiadiazole | 1,2,4-Thiadiazole | Thiazole |

| Key Substituent | Hydroxypropyl | Methoxyphenylmethyl | Ethoxycarbonylamino, hydroxy |

| Molecular Weight (g/mol) | ~214.25 | 263.32 | >500 (complex structures) |

| Research Availability | Unknown | Yes | Not commercially listed |

Table 2: Pricing and Availability of BK45517 ()

| Packsize | Price | Discounted Price |

|---|---|---|

| 1 mg | $747.00 | $523.00 |

| 5 mg | $843.00 | $590.00 |

| 100 mg | $2,365.00 | $1,656.00 |

Biological Activity

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

- Molecular Formula : C7H12N4O2S

- Molecular Weight : 192.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Target of Action

This compound has been investigated primarily for its role as an enzyme inhibitor or modulator. It shows promise in drug delivery systems aimed at targeting cancer cells through specific interactions with therapeutic agents.

Mode of Action

The mode of action involves the compound's ability to form complexes with therapeutic agents, facilitating their delivery to tumor sites. This targeted approach is crucial for enhancing the efficacy of cancer treatments while minimizing systemic toxicity.

Biochemical Pathways

The compound disrupts biochemical pathways associated with cancer cell growth and proliferation. By delivering active agents directly to cancer cells, it inhibits their growth and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for absorption and distribution due to its water-solubility. The absorption, distribution, metabolism, and excretion (ADME) parameters are designed to optimize its therapeutic potential.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | Apoptosis induction |

| Compound B | HCT-116 | 15.0 | Cell cycle arrest |

| This compound | Various | To be determined | Targeted delivery |

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties against various pathogens. Specific studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 5 |

| Compound D | Escherichia coli | 10 |

Case Studies

- In Vivo Studies : A study highlighted the effectiveness of a thiadiazole derivative in reducing tumor size in mice models when administered alongside conventional chemotherapy agents. The results indicated a synergistic effect that improved overall survival rates compared to controls .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between thiadiazole compounds and their target proteins. These studies reveal critical hydrogen bonding and hydrophobic interactions that enhance the specificity and efficacy of these compounds against cancer targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.